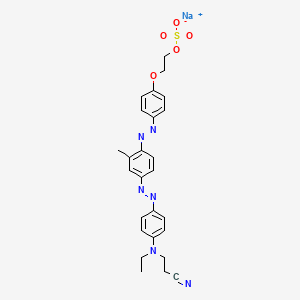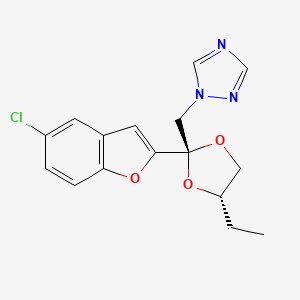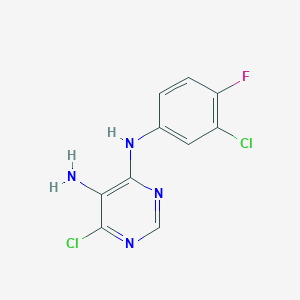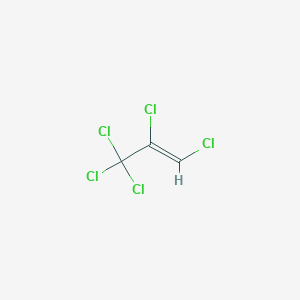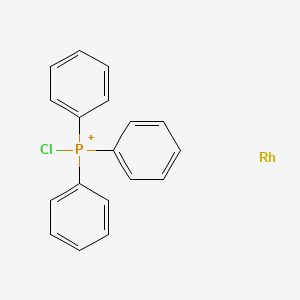
Chloro(triphenyl)phosphanium;rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(triphenyl)phosphanium;rhodium, also known as [RhCl(PPh3)3], is a coordination complex of rhodium with triphenylphosphine and chloride ligands. This compound is widely used in organometallic chemistry and homogeneous catalysis due to its stability and reactivity. It has a molecular formula of C18H15ClPRh and a molecular weight of 400.64 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Chloro(triphenyl)phosphanium;rhodium can be synthesized through the reaction of rhodium trichloride hydrate with triphenylphosphine in the presence of a reducing agent such as ethanol. The reaction typically proceeds as follows:
RhCl3⋅3H2O+3PPh3+EtOH→RhCl(PPh3)3+by-products
The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration and purified through recrystallization or chromatography .
化学反応の分析
Types of Reactions
Chloro(triphenyl)phosphanium;rhodium undergoes various types of reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, and other ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of rhodium(III) complexes, while reduction can yield rhodium(I) complexes .
科学的研究の応用
Chloro(triphenyl)phosphanium;rhodium has a wide range of applications in scientific research:
作用機序
The mechanism of action of chloro(triphenyl)phosphanium;rhodium involves coordination of the rhodium center with various substrates, facilitating their transformation through oxidative addition, reductive elimination, and ligand exchange processes. The triphenylphosphine ligands stabilize the rhodium center and enhance its reactivity .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common ligand used in coordination chemistry.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Chloro(triphenyl)phosphanium;rhodium is unique due to its specific coordination environment and reactivity. It offers a balance of stability and reactivity, making it suitable for a wide range of catalytic applications. Its ability to undergo various types of reactions and form stable complexes with different ligands sets it apart from other similar compounds .
特性
CAS番号 |
13822-79-2 |
|---|---|
分子式 |
C18H15ClPRh+ |
分子量 |
400.6 g/mol |
IUPAC名 |
chloro(triphenyl)phosphanium;rhodium |
InChI |
InChI=1S/C18H15ClP.Rh/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1; |
InChIキー |
PRGLPCKXUKJWDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
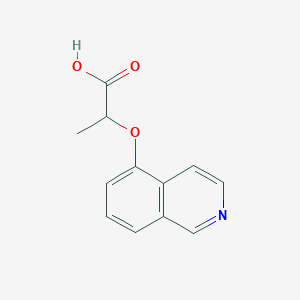
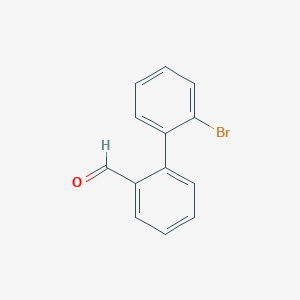
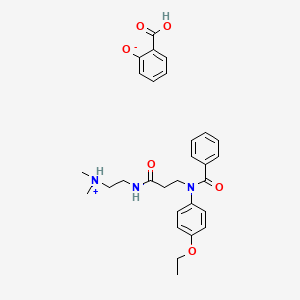
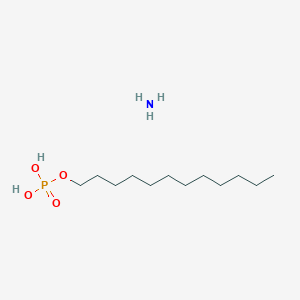
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

